2-Bromovinyl ethyl ether, also known as (Z)-1-bromo-2-ethoxyethene, is an organic compound characterized by the presence of a bromine atom and an ethoxy group attached to a vinyl group. This compound is a colorless liquid with a molecular formula of CHBrO and a molar mass of approximately 151.02 g/mol. Its structure consists of a double bond between the first and second carbon atoms, with the bromine atom at the first position and the ethoxy group at the second position, contributing to its unique reactivity profile .
While specific biological activities of 2-bromovinyl ethyl ether are not extensively documented, compounds containing bromine and vinyl groups often exhibit significant biological properties. For instance, similar compounds have been studied for their potential anti-cancer activity and as intermediates in the synthesis of pharmaceuticals. The presence of the ethoxy group may also influence its solubility and reactivity in biological systems .
The synthesis of 2-bromovinyl ethyl ether typically involves:
2-Bromovinyl ethyl ether finds applications in several fields:
Interaction studies involving 2-bromovinyl ethyl ether primarily focus on its reactivity with nucleophiles and electrophiles. For instance, its interaction with Grignard reagents has been explored, revealing pathways for alkylation reactions that lead to more complex structures . Additionally, studies on its reactions with acetaldehyde diethyl acetal have shown how it can participate in condensation reactions under specific conditions .
Several compounds share structural similarities with 2-bromovinyl ethyl ether. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (E)-1-bromo-2-ethoxyethene | Geometric isomer differing in spatial arrangement | Different reactivity profile due to geometry |
| 1-bromo-2-methoxyethene | Similar structure but with a methoxy group | Potentially different solubility properties |
| 1-chloro-2-ethoxyethene | Chlorine atom instead of bromine | May exhibit different reactivity patterns |
Uniqueness: What sets 2-bromovinyl ethyl ether apart is its specific geometric configuration and the combination of both bromine and ethoxy groups, which influence its electronic effects and reactivity compared to similar compounds .